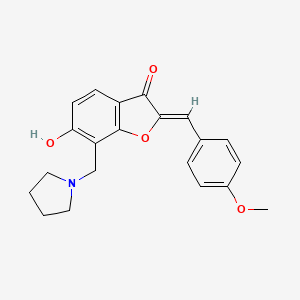

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

The compound “(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative with a Z-configuration at the benzylidene moiety. Key structural features include:

- 4-Methoxybenzylidene substituent: Aromatic ring with electron-donating methoxy group, influencing electronic properties and π-π interactions.

This compound shares structural motifs with bioactive benzofuran derivatives, which are often studied for their anticancer, anti-inflammatory, or antimicrobial properties .

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)12-19-20(24)16-8-9-18(23)17(21(16)26-19)13-22-10-2-3-11-22/h4-9,12,23H,2-3,10-11,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJZLQUAMDPSAP-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, characterized by its unique structural features which include a hydroxyl group, a methoxybenzylidene moiety, and a pyrrolidinylmethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is C20H22N2O3. Its structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, confirming its stereochemistry and spatial arrangement. The compound's structure suggests various interactions with biological targets, enhancing its pharmacological profile.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves interactions through hydrogen bonding and hydrophobic interactions, influencing cellular pathways related to growth and proliferation.

Anticancer Activity

The compound has shown promising cytotoxic effects on several cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer progression, potentially making it a candidate for further pharmacological studies targeting cancer therapies.

Case Studies and Research Findings

-

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzofuran derivatives, this compound demonstrated effective inhibition against common pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent. -

Cytotoxicity Against Cancer Cells

A detailed investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in HT-29 colorectal cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, showing that higher concentrations of the compound led to increased cell death compared to control groups.

The proposed mechanism for this compound involves:

- Enzyme Interaction : The compound may interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases.

- Receptor Binding : Potential binding to specific receptors could modulate signaling pathways linked to inflammation and cancer progression.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group, methoxybenzylidene moiety | Antimicrobial, Anticancer |

| 6-Hydroxyflavone | Hydroxyl groups on flavonoid backbone | Antioxidant |

| Benzofuran derivatives | Similar benzofuran core | Antimicrobial |

| Pyrrolidine-based compounds | Presence of pyrrolidine ring | Anticancer |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related benzofuran and heterocyclic derivatives:

Key Observations

Electronic Effects: The 4-methoxybenzylidene group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing 4-cyano group in thiazolo-pyrimidine derivatives (e.g., compound 11b) .

Solubility and Bioavailability: The pyrrolidin-1-ylmethyl group in the target compound may improve solubility in polar solvents due to its basic nitrogen, similar to piperazine derivatives (e.g., ). Hydroxyl-rich compounds (e.g., chroman-4-ones) show superior water solubility (bioavailability scores >0.55) but lack the lipophilic balance provided by methoxy or aromatic groups .

Synthetic Yields: Benzofuran derivatives with aminomethyl groups (e.g., 7-(pyrrolidin-1-ylmethyl)) are typically synthesized via Mannich reactions, yielding ~50–68% under optimized conditions .

Spectroscopic Comparisons

- NMR : The Z-configuration in benzylidene derivatives is confirmed by coupling constants (J = 10–12 Hz for trans-olefins) in $ ^1H $-NMR .

- IR : Stretching frequencies for CN (2,209 cm⁻¹) and NH (3,119–3,436 cm⁻¹) vary with substituents (e.g., absence of CN in the target compound vs. its presence in compound 11b) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.